3-Acetyl-6-(trifluoromethyl)indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6(16)9-5-15-10-4-7(11(12,13)14)2-3-8(9)10/h2-5,15H,1H3 |
InChI Key |
BMNQDHBCXDNYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Acetyl 6 Trifluoromethyl Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the existing substituents. For 3-Acetyl-6-(trifluoromethyl)indole, the interplay between the electron-withdrawing acetyl group at the 3-position and the strongly electron-withdrawing trifluoromethyl group at the 6-position dictates the regioselectivity of these reactions.
Halogenation Studies
Nitration and Sulfonation Reactivity
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The strongly acidic conditions typically required for these reactions can be problematic for the indole core, often leading to polymerization or degradation. For this compound, the deactivating nature of both the acetyl and trifluoromethyl groups would further necessitate harsh reaction conditions, increasing the likelihood of undesired side reactions. A patent describing the nitration of a 2,3-dihydro-indole derivative suggests that nitration can be achieved at the 6-position using fuming nitric acid in sulfuric acid at low temperatures. google.com However, the reactivity of the fully aromatic indole system in this compound towards nitration and sulfonation remains to be specifically documented.
Nucleophilic Transformations at the Indole Nitrogen and Carbonyl Group
The presence of the N-H proton and the acetyl group's carbonyl carbon provides sites for nucleophilic attack, allowing for a range of derivatization strategies.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents in the presence of a base. thermofisher.comresearchgate.net Copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has also been reported as an efficient method. thermofisher.com
N-acylation of indoles can be accomplished using acyl chlorides or anhydrides. beilstein-archives.orgnih.govnih.gov While acylation can sometimes occur at the C3 position, the presence of the acetyl group in this compound would direct acylation to the nitrogen atom. Thioesters have been used as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov
Table 1: General Conditions for N-Alkylation and N-Acylation of Indoles
| Reaction | Reagents and Conditions | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) in DMF | rsc.org |
| N-Alkylation | N-Tosylhydrazones, CuI, K₂CO₃, Ligand | thermofisher.com |
| N-Acylation | Acyl chloride, Et₂AlCl in CH₂Cl₂ | nih.gov |
| N-Acylation | Thioesters, Cs₂CO₃ in xylene | nih.gov |
Reactions of the Acetyl Carbonyl Group (e.g., Reduction, Condensation Reactions)
The carbonyl group of the 3-acetyl moiety is a key site for a variety of chemical transformations.
Reduction: The acetyl group can be reduced to an ethyl group or a secondary alcohol. A review on the chemistry of 3-acetylindoles indicates that the carbonyl can be reduced to a hydroxyl group, forming a (1H-indol-3-yl)ethanol derivative. google.com A patent for the preparation of a related indoline (B122111) describes the reduction of a 3H-indole to a 2,3-dihydro-indole using sodium borohydride (B1222165) or sodium cyanoborohydride, which represents a reduction of the indole ring itself rather than the acetyl group. google.com
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in condensation reactions with aldehydes and other electrophiles. This allows for the construction of more complex side chains at the 3-position. While specific examples with this compound are not available, the general reactivity of 3-acetylindoles in such reactions is well-established. google.com
Metal-Mediated Cross-Coupling Reactions
Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on this compound, a halogen atom is typically required on the indole ring. Assuming a halogen could be introduced, for instance at the 4 or 7-position, a variety of cross-coupling reactions could be envisioned.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. It is a versatile method for forming biaryl linkages. nih.govnih.govnih.govrichmond.edumasterorganicchemistry.com Trifluoromethyl-substituted heteroarylboronic acids have been successfully used in Suzuki-Miyaura cross-coupling reactions. richmond.edu
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction provides a means to introduce alkenyl substituents onto the indole core.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.com It is a valuable tool for the synthesis of acetylenic derivatives of indoles. Copper-free Sonogashira conditions have been developed to circumvent issues associated with the copper co-catalyst.
Table 2: Overview of Common Metal-Mediated Cross-Coupling Reactions
| Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd catalyst, Base | Biaryl/Vinyl-substituted arene |
| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl Alkyne |
While the specific application of these powerful synthetic methods to this compound is not yet extensively reported, the general principles of indole chemistry suggest a rich potential for derivatization. Further research into the reactivity of this particular molecule will undoubtedly open new avenues for the synthesis of novel and potentially bioactive compounds.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the arylation of heteroaromatic compounds. nih.govtcichemicals.com For indole derivatives, including those with a trifluoromethyl substituent, this reaction allows for the introduction of aryl or heteroaryl groups, which is a significant strategy in the synthesis of complex molecules with potential biological activity. nih.govnih.gov The reaction typically involves an organoboron reagent, such as an arylboronic acid, and a palladium catalyst. nih.gov
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the use of a XPhosPdG2/XPhos catalyst system has been reported to be effective in the arylation of related trifluoromethyl-substituted pyrazolopyrimidinones, suggesting its potential applicability to indole scaffolds. nih.gov This system was shown to be crucial to prevent side reactions like debromination. nih.gov Microwave-assisted conditions have also been demonstrated to accelerate these coupling reactions significantly. nih.gov
Research on related heterocyclic systems indicates that the electronic properties of the boronic acid play a role in the reaction's success. Both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated, leading to good yields of the arylated products. nih.gov For example, successful couplings have been reported with phenylboronic acids bearing methoxy (B1213986), acetyl, and ethoxycarbonyl groups. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Heterocyclic Compounds
| Entry | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Dioxane | 85 |
| 2 | 4-Acetylphenylboronic acid | XPhosPdG2/XPhos | Dioxane | 87 |
| 3 | 4-Ethoxycarbonylphenylboronic acid | XPhosPdG2/XPhos | Dioxane | 72 |
| 4 | 2-Furylboronic acid | XPhosPdG2/XPhos | Dioxane | 73 |
Data adapted from studies on similar heterocyclic systems. nih.gov
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org This reaction is instrumental in creating conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science. nih.govlibretexts.org The reaction is typically conducted under mild, basic conditions. wikipedia.org
In the context of this compound, which would first need to be halogenated (e.g., at the 3-position if the acetyl group were absent, or more likely at other positions on the indole ring), the Sonogashira coupling would introduce an alkynyl moiety. Copper-free Sonogashira coupling protocols have been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govacs.org These copper-free methods often employ bulky, electron-rich phosphine (B1218219) ligands. acs.org
A notable advancement is the use of air-stable, monoligated palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, which can facilitate Sonogashira couplings at room temperature. nih.govacs.org This system has demonstrated high yields and excellent functional group tolerance. nih.govacs.org The reaction conditions often involve a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This methodology has been successfully applied to the synthesis of indole derivatives through a one-pot Sonogashira coupling followed by cyclization. nih.govacs.org
Table 2: Conditions for Copper-Free Sonogashira Coupling
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene (B28343) | Room Temp. |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp. |
Data derived from general copper-free Sonogashira protocols. nih.govacs.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is of great importance for the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org
For a substrate like a halogenated this compound, the Buchwald-Hartwig amination would allow for the introduction of a primary or secondary amine at the halogenated position. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered phosphine ligands, such as those developed by Buchwald, are often employed. libretexts.org The reaction conditions, including the choice of base and solvent, are also crucial. Bases like cesium carbonate or potassium tert-butoxide are commonly used, and solvents can range from toluene to THF. libretexts.orgresearchgate.net The reaction has been shown to be effective for a wide variety of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.org
Cycloaddition and Annulation Reactions Involving the Indole Core
The indole nucleus of this compound is a versatile platform for cycloaddition and annulation reactions, leading to the construction of more complex, fused heterocyclic systems. One of the key reaction types is the [3+2] cycloaddition. For example, α-trifluoromethyl-(indol-3-yl)methanols can act as trifluoromethylated C3 1,3-dipoles in a formal [3+2] cycloaddition to construct the five-membered carbocycle of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. nih.gov This process involves a dehydrative alkenylation of the starting alcohol. nih.gov
Another powerful strategy involves the use of 2,2,2-trifluorodiazoethane (B1242873) in a (3+2) cycloaddition with styryl derivatives to form 5-aryl-3-trifluoromethylpyrazoles. nih.gov While not directly involving an indole, this highlights a common method for constructing trifluoromethylated heterocycles that could be adapted. nih.gov
Furthermore, the reaction of isatins (indole-2,3-diones) with amino acids and nitroethenes via a [3+2] cycloaddition under microwave irradiation provides a chemo- and regioselective route to spiro[pyrrolidine-2,3'-oxindoles]. mdpi.com This demonstrates the potential for the carbonyl group of the 3-acetyl moiety in this compound to participate in similar transformations, or for the indole core to act as the dipolarophile.
Chemo- and Regioselectivity in Functionalization
The presence of multiple functional groups and reactive sites in this compound—namely the acetyl group at C3, the trifluoromethyl group at C6, the N-H proton, and the various positions on the indole ring—makes the study of chemo- and regioselectivity in its functionalization a critical aspect.
Studies on related 3,6-diacetylindoles have shown that the acetyl group at the C6 position is more reactive towards certain reagents than the acetyl group at the C3 position. researchgate.netresearchgate.net For instance, in reactions with araldehydes, hydrazine (B178648) hydrate, and bromine, the C6-acetyl group reacts selectively, leaving the C3-acetyl group intact. researchgate.net This differential reactivity can be exploited for the selective functionalization of the indole scaffold. Similarly, when 3,6-diacetylindoles are reacted with hydroxylamine, the C6-acetyl group chemoselectively forms an oxime. researchgate.net
The regioselectivity of functionalization on the indole ring itself is also a key consideration. The electron-rich nature of the indole ring generally favors electrophilic substitution at the C3 position. However, since this position is already substituted in this compound, other positions become targets. The directing effects of the existing substituents will play a crucial role in determining the outcome of further substitutions.
Directed C-H functionalization is a powerful strategy for achieving regioselectivity in the modification of aromatic and heteroaromatic rings. In the case of indole derivatives, various directing groups can be employed to control the position of C-H activation. nih.gov For this compound, the acetyl group at C3 could potentially act as a directing group.
Research has shown that a pivaloyl directing group at the C3 position of indole can direct arylation to the C4 position. nih.gov Similarly, catalyst-controlled site-selective C-H functionalization of 3-acyl indoles has been demonstrated, where an amide directing group can lead to functionalization at either the C2 or C4 position, depending on the catalyst system used (e.g., Rh(I)/Ag(I) vs. Ir(III)/Ag(I)). nih.govchemrxiv.org These studies suggest that the 3-acetyl group in this compound could be modified to an amide to direct C-H functionalization to specific positions on the indole ring.
Domino reactions, also known as cascade or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgic.ac.uk These reactions are highly efficient in terms of atom economy and can rapidly generate molecular complexity from simple starting materials. wikipedia.orgresearchgate.net
For indole derivatives, domino reactions can be initiated in several ways. For instance, a tandem process involving the radical trifluoromethylation of an alkene can trigger an intramolecular 1,5-hydrogen atom transfer, followed by an enantioselective C-H functionalization/Friedel-Crafts alkylation with an indole nucleophile. sustech.edu.cn This leads to the formation of chiral trifluoromethylated indole derivatives. sustech.edu.cn Such a strategy could potentially be applied to an appropriately substituted precursor of this compound.
Another example is the domino cycloaddition/N-acyliminium ion cyclization cascade, which has been used to synthesize a variety of structurally diverse heterocyclic compounds. ic.ac.uk While not directly demonstrated on this compound, the principles of these cascade processes offer a promising avenue for the elaboration of its indole core into more complex polycyclic structures.
Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity
The chemical behavior of this compound is profoundly dictated by the electronic properties of its substituents. The indole core is modified with two potent electron-withdrawing groups: an acetyl group at the C3 position and a trifluoromethyl group at the C6 position. The interplay of these groups deactivates the heterocyclic ring system, yet also opens up specific reaction pathways and governs the selectivity of derivatization reactions.
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. rsc.orgyoutube.com Its placement on the benzene (B151609) portion of the indole nucleus significantly lowers the electron density across the entire ring system through a strong negative inductive effect (-I) and a moderate resonance effect (-M). Concurrently, the 3-acetyl group also withdraws electron density, primarily from the pyrrole (B145914) ring, further deactivating the molecule. researchgate.net This dual deactivation makes the indole nucleus in this compound significantly less nucleophilic than unsubstituted indole or even 3-acetylindole (B1664109).
Influence on Electrophilic Aromatic Substitution
Electrophilic substitution is a characteristic reaction of indoles, typically occurring with high regioselectivity at the electron-rich C3 position. researchgate.netic.ac.uk However, in this compound, the C3 position is already substituted. Furthermore, the strong deactivating nature of both the C3-acetyl and C6-trifluoromethyl groups renders the molecule highly resistant to electrophilic attack. Reactions that readily occur on simpler indoles would require harsh conditions and are likely to result in low yields.
Should an electrophilic substitution be forced, the regioselectivity would be governed by the directing effects of the existing substituents. The C3-acetyl group directs incoming electrophiles to the C2 position, while the C6-trifluoromethyl group deactivates the benzene ring, particularly the adjacent C5 and C7 positions, and directs incoming electrophiles to the meta-positions (C4 and C7). The combined influence makes predicting the outcome complex, but attack at the C2 or C4 positions might be favored, albeit with very low reactivity.
Influence on Nucleophilic Reactions and Acidity
The electron-deficient character imparted by the trifluoromethyl and acetyl groups enhances the reactivity of this compound towards nucleophiles in several ways:
Increased N-H Acidity: The combined inductive effects of the two electron-withdrawing groups significantly increase the acidity of the N-H proton compared to indole or 3-acetylindole. This facilitates deprotonation by even moderate bases to form the corresponding indolide anion. While this anion is a potent nucleophile, its nucleophilicity is somewhat attenuated by the delocalization of the negative charge over the electron-withdrawing framework.
Reactivity at the Acetyl Group: The carbonyl carbon of the 3-acetyl group is rendered more electrophilic by the electron-withdrawing nature of the indole ring it is attached to, an effect amplified by the C6-trifluoromethyl group. This enhanced electrophilicity can facilitate nucleophilic addition and condensation reactions at the acetyl moiety. For example, reactions with hydrazines to form hydrazones or with aldehydes in aldol-type condensations are expected to proceed readily. researchgate.net
Nucleophilic Aromatic Substitution: While the indole ring itself is generally not susceptible to nucleophilic aromatic substitution, the presence of the strong electron-withdrawing -CF3 group could make such reactions feasible if a suitable leaving group were present at an activated position (e.g., C5 or C7).
Selectivity in Derivatization
The trifluoromethyl group is a key controller of selectivity. In reactions involving the generation of the N-anion followed by alkylation or acylation, derivatization will occur selectively at the nitrogen atom. For reactions involving the acetyl group, the C6-CF3 substituent primarily exerts an electronic influence, enhancing reactivity without altering the reaction site. In cycloaddition reactions, where the C2-C3 double bond of indole can act as a dipolarophile, the electron-withdrawing nature of the substituents would significantly influence the reaction's feasibility and regioselectivity. numberanalytics.com
The following table summarizes the expected influence of the substituents on the reactivity of the indole core compared to related compounds.
| Compound | Relative Reactivity to Electrophiles | Favored Position for Electrophilic Attack | N-H Acidity | Carbonyl Electrophilicity |
| Indole | High | C3 | Low | N/A |
| 3-Acetylindole | Low | C2 (if forced) | Moderate | High |
| 6-(Trifluoromethyl)indole (B89118) | Very Low | C3 | High | N/A |
| This compound | Extremely Low | C2 / C4 (if forced) | Very High | Very High |
Despite a comprehensive search for scientific literature, detailed experimental data specifically for the compound this compound is not available in the public domain. Key research findings from advanced spectroscopic and structural analyses, such as multi-dimensional NMR and single-crystal X-ray diffraction, have not been published for this specific molecule.
Consequently, it is not possible to generate an article with thorough, informative, and scientifically accurate content for each specified section and subsection as requested. The creation of data tables and the discussion of detailed research findings are contingent on the availability of primary research data, which could not be located.
General principles of spectroscopic analysis and crystallography for related indole and trifluoromethyl-containing compounds exist, but a scientifically accurate article focused solely on this compound cannot be constructed without direct experimental evidence. Further research and publication in peer-reviewed scientific journals would be required to elucidate the specific structural and spectroscopic properties of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Acetyl 6 Trifluoromethyl Indole
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 3-acetyl-6-(trifluoromethyl)indole. The spectrum of this molecule is characterized by a combination of vibrations from the indole (B1671886) ring, the acetyl substituent, and the trifluoromethyl group.
The analysis of the vibrational spectra is based on the known frequencies of related molecules, such as indole, 3-acetylindole (B1664109), and other substituted indoles. thepharmajournal.comthepharmajournal.comresearchgate.net The key vibrational modes are assigned as follows:
N-H Stretch: The indole N-H stretching vibration is a prominent feature, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. For unsubstituted indole, this peak is observed around 3406 cm⁻¹. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations from the indole ring are expected in the 3000-3150 cm⁻¹ region. thepharmajournal.comresearchgate.net Aliphatic C-H stretching from the acetyl methyl group will also be present in the 2850-3000 cm⁻¹ range.
C=O Stretch: The strong carbonyl (C=O) stretching vibration from the 3-acetyl group is one of the most characteristic absorptions, anticipated in the range of 1630-1680 cm⁻¹. In derivatives of 3-acetylindole, this α,β-unsaturated ketone stretch is found around 1600-1615 cm⁻¹. thepharmajournal.com
C=C Stretches: Aromatic C=C stretching vibrations of the indole ring typically result in multiple bands between 1400 and 1620 cm⁻¹. thepharmajournal.comresearchgate.net
C-F Stretches: The trifluoromethyl (CF₃) group is characterized by strong and distinct C-F stretching absorptions, usually found in the 1000-1200 cm⁻¹ region. thepharmajournal.com
C-N Stretch: The indole C-N stretching vibration is expected between 1200 and 1350 cm⁻¹. thepharmajournal.com
While experimental Raman spectra for this specific compound are not widely available, the technique would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic system. Comprehensive vibrational analysis often involves computational studies, such as Density Functional Theory (DFT), to precisely assign the observed experimental bands. nih.govresearchgate.net
Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3300 - 3500 | Medium-Sharp |
| Aromatic C-H | Stretch | 3000 - 3150 | Medium-Weak |
| Acetyl C-H | Stretch | 2850 - 3000 | Weak |
| Acetyl C=O | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Stretch | 1400 - 1620 | Medium-Variable |
| Indole C-N | Stretch | 1200 - 1350 | Medium |
| Trifluoromethyl C-F | Stretch | 1000 - 1200 | Strong, Multiple Bands |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the fragmentation pathways of this compound. The molecular formula of the compound is C₁₁H₈F₃NO, which corresponds to a precise monoisotopic mass. This accurate mass measurement is the first step in confirming the identity of the compound.
Electron ionization (EI) mass spectrometry of indole and its derivatives typically shows a prominent molecular ion (M⁺) peak. nih.govnist.gov The fragmentation of this compound is expected to be directed by the functional groups. The primary fragmentation pathways would likely involve:
Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion, or the loss of the acetyl group (•COCH₃, 43 Da). The loss of the entire acetyl group is a characteristic fragmentation for 3-acetylindoles. nih.govresearchgate.net
Indole Ring Fragmentation: Following the initial loss of the acetyl group, the resulting 6-(trifluoromethyl)indole (B89118) radical cation can undergo further fragmentation. This often involves the cleavage of the pyrrole (B145914) ring, leading to the loss of HCN (27 Da) or related fragments.
Trifluoromethyl Group: The CF₃ group is generally stable, but fragmentation involving the loss of fluorine or the entire CF₃ group might be observed under certain conditions.
The expected protonated molecule [M+H]⁺ would be observed using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Table 2: Predicted HRMS Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₁H₈F₃NO]⁺ | 227.0558 | Molecular Ion |
| [M-CH₃]⁺ | [C₁₀H₅F₃NO]⁺ | 212.0323 | Loss of methyl radical from acetyl group |
| [M-COCH₃]⁺ | [C₉H₅F₃N]⁺ | 184.0374 | Loss of acetyl radical (forms 6-(trifluoromethyl)indole cation) |
| [C₈H₅F₃]⁺ | [C₈H₅F₃]⁺ | 158.0343 | Subsequent loss of HCN from [M-COCH₃]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. The indole ring itself is a well-studied chromophore, exhibiting two distinct absorption bands corresponding to π→π* transitions, labeled as ¹Lₐ and ¹Lₑ. nih.govnih.gov
The ¹Lₑ band is typically sharp, structured, and appears at longer wavelengths (around 280-290 nm for unsubstituted indole).
The ¹Lₐ band is broad, more intense, and located at shorter wavelengths (around 260-270 nm). nih.gov
The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring. nih.govdigitellinc.comrsc.org For this compound:
3-Acetyl Group: The acetyl group, being an electron-withdrawing group conjugated with the indole π-system, is expected to cause a bathochromic (red) shift in the absorption maxima. mdpi.com
6-Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the benzene (B151609) portion of the indole ring is also expected to modulate the electronic transitions, likely contributing to a further red shift. digitellinc.comrsc.org The combination of these two electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The fluorescence of indole derivatives is also highly dependent on substitution and solvent polarity. nih.govnih.gov Generally, electron-withdrawing substituents can sometimes lead to a decrease in fluorescence quantum yield. nih.gov However, the specific photophysical behavior of this compound would depend on the interplay between the acetyl and trifluoromethyl groups and their influence on the excited state properties. The emission maximum (λₑₘ) is expected to be red-shifted compared to unsubstituted indole, and a significant Stokes shift (the difference between the absorption and emission maxima) is anticipated, particularly in polar solvents. rsc.org
Table 3: Predicted Photophysical Properties of this compound
| Property | Expected Characteristic | Influencing Factors |
|---|---|---|
| Absorption Maxima (λₐₑₛ) | Red-shifted compared to indole; likely > 290 nm | Conjugation with 3-acetyl group; electron-withdrawing CF₃ group. rsc.orgmdpi.com |
| Molar Absorptivity (ε) | High, characteristic of π→π* transitions | Aromatic system with strong chromophores. |
| Emission Maxima (λₑₘ) | Red-shifted; sensitive to solvent polarity | Stabilization of the excited state by substituents and solvent. nih.govrsc.org |
| Stokes Shift | Moderate to large | Structural relaxation in the excited state. nih.gov |
| Fluorescence Quantum Yield (Φ) | Variable; potentially moderate to low | Influence of electron-withdrawing groups on non-radiative decay pathways. nih.govdigitellinc.com |
Computational Chemistry and Theoretical Investigations of 3 Acetyl 6 Trifluoromethyl Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT study on 3-Acetyl-6-(trifluoromethyl)indole would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Based on this optimized structure, further analyses could be performed.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org An FMO analysis of this compound would pinpoint the likely sites for nucleophilic and electrophilic attack, providing insight into its chemical behavior. The energy gap between the HOMO and LUMO would also indicate the molecule's kinetic stability and electronic excitation properties.
Electrostatic Potential Surface Analysis
An Electrostatic Potential (ESP) surface map illustrates the charge distribution across a molecule. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and non-covalent contacts. For this compound, an ESP map would highlight the electron-rich regions (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor regions (positive potential), which are key to understanding its interactions with biological targets or other reactants. For instance, studies on related indole (B1671886) structures like 3-methyl-indole have used ESP analysis to understand how interactions can alter the electronic properties of the indole ring system. researchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)
DFT calculations are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental results. researchgate.net By calculating the magnetic shielding tensors, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net For this compound, these theoretical predictions would be instrumental in confirming its structure and understanding its photophysical properties.
Ab Initio and Semi-Empirical Methods for Conformational Analysis and Tautomerism Studies
Ab initio and semi-empirical methods are other classes of quantum mechanical calculations used to study molecular properties. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the acetyl group to the indole ring to identify the most stable conformers and the energy barriers between them. Furthermore, these methods could investigate the potential for tautomerism, for example, the keto-enol tautomerism of the acetyl group, which could significantly influence the compound's reactivity and biological activity.
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a vacuum or in a specific solvent, would provide a dynamic picture of its conformational flexibility. This would allow for the exploration of its accessible shapes and how its structure is influenced by the surrounding environment, offering insights that are not available from static, gas-phase calculations.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could identify transition states, intermediates, and reaction energy profiles. nih.govdntb.gov.ua This would provide a detailed mechanistic understanding, helping to explain experimental outcomes and guide the design of new synthetic routes.
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, a key reaction of interest is its synthesis, often involving the acylation of 6-(trifluoromethyl)indole (B89118).
Theoretical chemists would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway. The process involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.
Key aspects of transition state characterization for the synthesis of this compound would include:
Geometry Optimization: Determining the precise three-dimensional arrangement of atoms in the transition state structure.
Frequency Analysis: Calculating the vibrational frequencies of the transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is correct for the reaction of interest.
A hypothetical transition state for the Friedel-Crafts acylation of 6-(trifluoromethyl)indole would involve the formation of a sigma complex (also known as an arenium ion), where the acetyl group is attached to the C3 position of the indole ring, and the aromaticity is temporarily disrupted. The transition state would be the energy maximum leading to this intermediate.
Table 1: Hypothetical Parameters for Transition State of this compound Synthesis (Acylation of 6-(trifluoromethyl)indole)
| Parameter | Hypothetical Value/Description |
| Methodology | DFT (e.g., B3LYP functional with a 6-31G(d) basis set) |
| Imaginary Frequency | Expected to be in the range of 200-400i cm⁻¹ |
| Key Bond Distances | Elongated C3-H bond, partially formed C3-C(acetyl) bond. |
| Charge Distribution | Delocalized positive charge over the indole ring, particularly on the nitrogen and C2 atoms. |
Energy Profile Calculations
Energy profile calculations provide a quantitative depiction of the energy changes that occur during a chemical reaction. By calculating the relative energies of reactants, intermediates, transition states, and products, a reaction energy diagram can be constructed.
Computational studies on the acylation of similar indole derivatives suggest that the reaction proceeds through a multi-step mechanism. The energy profile would likely show two main transition states and one intermediate (the sigma complex).
Table 2: Hypothetical Relative Energies for the Acylation of 6-(trifluoromethyl)indole
| Species | Hypothetical Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | 6-(trifluoromethyl)indole + Acetylating agent |
| Transition State 1 | +15 to +25 | Formation of the sigma complex. This is often the rate-determining step. |
| Intermediate | +5 to +15 | The sigma complex (arenium ion). |
| Transition State 2 | +10 to +20 | Deprotonation of the sigma complex to restore aromaticity. |
| Products | -10 to -20 | This compound + By-product (e.g., HCl if acetyl chloride is used). The reaction is likely exothermic. |
These hypothetical values are based on general knowledge of Friedel-Crafts acylation reactions and would need to be confirmed by specific calculations for this molecule.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, and chromatographic retention times, without the need for experimental measurements.
To build a QSPR model, a set of molecules with known properties (a training set) is used. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to find a correlation between the descriptors and the property of interest.
While no specific QSPR studies for the non-biological properties of this compound have been found, a hypothetical study could involve a series of substituted acetylindoles.
Table 3: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Class | Example Descriptors | Property Encoded |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape. |
| Geometrical | Molecular surface area, molecular volume | Three-dimensional size and shape of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges on atoms | Polarity, reactivity, and sites for intermolecular interactions. |
| Constitutional | Molecular weight, number of specific atom types (e.g., fluorine, oxygen), number of rotatable bonds | Basic composition and flexibility of the molecule. |
A QSPR model for a property like the boiling point would likely show a positive correlation with descriptors related to molecular size and polarity, as larger and more polar molecules tend to have stronger intermolecular forces and thus higher boiling points.
Analysis of Non-Covalent Interactions within the Compound and with Solvent Molecules
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure of a molecule (conformation) and its interactions with its environment, such as solvent molecules or crystal packing. For this compound, several types of NCIs are expected to be significant.
Intramolecular Non-Covalent Interactions:
Within a single molecule of this compound, interactions between the acetyl group, the trifluoromethyl group, and the indole ring can influence its preferred conformation. These can include:
Hydrogen Bonds: A weak intramolecular hydrogen bond could exist between the N-H of the indole and the carbonyl oxygen of the acetyl group, or between a C-H bond and the fluorine atoms.
Steric Repulsion: The bulky trifluoromethyl and acetyl groups can sterically hinder each other, influencing the rotational barrier around the C3-acetyl bond.
Dipole-Dipole Interactions: The polar C=O, C-F, and N-H bonds create local dipoles that can interact with each other.
Intermolecular Non-Covalent Interactions:
When interacting with other molecules, such as in a crystal or in solution, the following NCIs are important:
Hydrogen Bonding: The N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. In a protic solvent like water or methanol, these groups will form strong hydrogen bonds with the solvent molecules. In the solid state, intermolecular N-H···O=C hydrogen bonds are expected to be a dominant feature of the crystal packing.
π-π Stacking: The aromatic indole ring can interact with the rings of neighboring molecules through π-π stacking interactions.
Halogen Bonding: While not a classic halogen bond, the fluorine atoms of the trifluoromethyl group can participate in weak interactions with electron-rich regions of other molecules.
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions.
Table 4: Summary of Potential Non-Covalent Interactions in this compound
| Interaction Type | Involved Moieties | Significance |
| Hydrogen Bonding | N-H (donor), C=O (acceptor), C-F (weak acceptor) | Dictates crystal packing, solubility in protic solvents, and molecular conformation. |
| π-π Stacking | Indole ring | Contributes to crystal packing and stability. |
| Dipole-Dipole | C=O, C-F, N-H bonds | Influences molecular orientation and bulk properties like boiling point. |
| van der Waals Forces | Entire molecule | General attractive forces contributing to intermolecular cohesion. |
Further computational and experimental work is necessary to provide specific and detailed data for the theoretical properties of this compound. The frameworks and methodologies discussed here provide a roadmap for such future investigations.
Applications of 3 Acetyl 6 Trifluoromethyl Indole in Synthetic and Materials Science Research
As a Versatile Synthon and Building Block in Organic Synthesis
3-Acetyl-6-(trifluoromethyl)indole serves as a valuable starting material and intermediate in the field of organic synthesis. Its unique structure, featuring an indole (B1671886) core, an acetyl group at the 3-position, and a trifluoromethyl group at the 6-position, provides multiple reactive sites for constructing more complex molecules. The indole ring itself is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov The acetyl group can participate in various condensation and transformation reactions, while the electron-withdrawing trifluoromethyl group significantly influences the reactivity and properties of the resulting compounds. pnas.org
Precursor for Complex Heterocyclic Scaffolds
The reactivity of the 3-acetylindole (B1664109) moiety allows for its use as a precursor in the synthesis of a variety of complex heterocyclic systems. The acetyl group can be a key functional handle for building new rings onto the indole framework. For instance, 3-acetylindoles, in general, are known to be starting materials for the synthesis of various fused heterocyclic systems. researchgate.net
One common strategy involves the reaction of the acetyl group with various reagents to initiate cyclization reactions. For example, 3-acetylindoles can react with reagents to form pyran, pyridine, and other heterocyclic rings. nih.govrsc.org While specific examples for the 6-(trifluoromethyl) derivative are not extensively detailed in the provided results, the general reactivity patterns of 3-acetylindoles strongly suggest its utility in this area. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity and efficiency of these cyclization reactions. pnas.org
Furthermore, the indole nitrogen can also be a site for further functionalization and ring formation. The combination of the reactive acetyl group and the indole nucleus makes this compound a promising candidate for creating novel, complex heterocyclic structures with potential applications in various fields.
Intermediate for the Synthesis of Advanced Organic Molecules
Beyond the synthesis of heterocyclic scaffolds, this compound is a crucial intermediate for the preparation of a range of advanced organic molecules. Its derivatives are of interest due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity in biological systems, which are outside the scope of this article but drive synthetic efforts. pnas.org
The acetyl group can be readily transformed into other functional groups. For example, it can undergo reduction to an ethyl group or be converted into a more complex side chain through aldol (B89426) or similar condensation reactions. researchgate.net These transformations allow for the synthesis of a diverse array of substituted indoles.
The indole ring itself can undergo various electrophilic substitution reactions, although the presence of the deactivating trifluoromethyl and acetyl groups would direct incoming electrophiles to specific positions. The strategic manipulation of these functional groups allows for the controlled synthesis of highly functionalized indole derivatives.
Potential in Functional Materials Research (excluding biological and clinical)
The unique electronic and photophysical properties of indole derivatives make them attractive candidates for applications in materials science. The incorporation of a trifluoromethyl group in this compound can further enhance these properties, opening up possibilities for its use in functional materials.
Components in Organic Optoelectronic Devices (e.g., OLEDs)
Indole-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their charge-transporting and emissive properties. While direct studies on this compound for OLEDs were not found, the synthesis of novel indole-fused phospholes demonstrates the potential of indole derivatives in this area. nih.gov These phospholes exhibit fluorescence and could be components in optoelectronic devices. nih.gov The trifluoromethyl group in this compound could enhance electron injection and transport properties, which are crucial for efficient OLED performance.
Fluorescent Probes and Dyes (excluding biological imaging)
Indole and its derivatives are known for their inherent fluorescence. mdpi.com The photophysical properties of these molecules can be tuned by introducing different substituents. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly affect the absorption and emission characteristics of the indole chromophore. mdpi.com
Research on related indole derivatives has shown that they can exhibit interesting photophysical properties, such as solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. mdpi.com For instance, a study on various indole derivatives showed that the electron-withdrawing effect of a trifluoromethyl phenyl group led to a blue shift in the fluorescence emission. mdpi.com This tunability makes them promising candidates for the development of fluorescent probes and dyes for non-biological applications.
| Derivative | Emission Max (nm) in Precipitation Solid State |
| PI | 583 |
| NI | 471 |
| TI | 472 |
| FI | 523 |
Data from a study on photophysical properties of indole derivatives, where FI contains a trifluoromethyl phenyl group. mdpi.com
Chemosensors and Nanosensor Applications
The ability of indole derivatives to exhibit changes in their fluorescence or color upon interaction with specific analytes makes them suitable for chemosensor applications. mdpi.comresearchgate.net The acetyl group in this compound can act as a binding site for certain ions or molecules, leading to a detectable optical response.
For example, indole-derived azo-azomethine dyes have been shown to be effective chemosensors for fluoride (B91410) ions and trace water detection. researchgate.net While this specific study did not use the 6-(trifluoromethyl) derivative, the principles can be extended. The electron-withdrawing nature of the trifluoromethyl group could enhance the sensitivity and selectivity of such sensors.
Furthermore, the development of nanosensors for the detection of indole-containing compounds like indole-3-acetic acid highlights the potential of leveraging the unique properties of the indole scaffold in sensor technology. nih.govbiorxiv.org Although this research focuses on detecting an indole derivative rather than using one as the sensor, it underscores the importance of the indole core in molecular recognition and sensing applications.
Role in Catalyst Design and Ligand Development
There is no available scientific literature that describes the use of this compound as a precursor or building block for the design of catalysts or the development of new ligands. Searches for metal complexes or organocatalysts derived from this compound have yielded no results. Consequently, there are no research findings or data tables to present regarding its role in this area of chemical synthesis.
Polymer Chemistry Applications
Similarly, the application of this compound in polymer chemistry has not been documented in published research. There is no information available on its use as a monomer in polymerization reactions, nor as an additive to modify the properties of existing polymers. Therefore, no detailed research findings or data tables concerning its role in polymer chemistry can be provided.
Future Research Directions and Emerging Opportunities for 3 Acetyl 6 Trifluoromethyl Indole
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, often imparting unique and desirable properties. The compound 3-Acetyl-6-(trifluoromethyl)indole sits (B43327) at the intersection of two important chemical motifs: the privileged indole (B1671886) scaffold and the bio-electronically significant trifluoromethyl group. While its full potential is still being uncovered, this molecule represents a promising platform for future innovation. The following sections outline key areas of research that could unlock new applications and a deeper understanding of its chemical behavior.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Acetyl-6-(trifluoromethyl)indole, and how do reaction conditions influence product selectivity?
- Methodological Answer : The compound is synthesized via base-promoted coupling reactions between indole derivatives and trifluoroacetimidoyl chlorides. For example, NaH facilitates nucleophilic substitution at the indole nitrogen or specific carbon positions, depending on substituent reactivity (e.g., indole-3-carboxylic acid undergoes cyclization to form 4,9-dihydropyrano[3,4-b]indol-3(1H)-one derivatives) . Reaction pathways vary with substituents: electron-withdrawing groups on indole (e.g., -COOH) promote cyclization via intramolecular nucleophilic addition, while unsubstituted indoles yield N-substituted products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for confirming trifluoromethyl (-CF₃) and acetyl (-COCH₃) groups. X-ray crystallography resolves regioselectivity and steric effects in cyclized products (e.g., 6-trifluoromethylindolo[1,2-c]quinazolines) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., C₁₁H₈F₃NO, MW 235.18) .
Q. How does the stability of this compound derivatives vary under different storage conditions?
- Methodological Answer : Stability depends on functional groups. Trifluoroacetimidate intermediates (e.g., PMB-NPTFA) are air-stable for up to two months when stored in inert atmospheres, while acidic/basic conditions may hydrolyze acetyl or ester moieties. Accelerated stability studies using HPLC or TLC under varying pH/temperature are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during trifluoromethylation of indole derivatives?
- Methodological Answer : Regioselectivity conflicts arise from competing nucleophilic sites (e.g., indole N1 vs. C2/C3). For example, indole-3-carbaldehyde reacts at C2 due to steric hindrance at N1, while unsubstituted indole reacts at N1 . Computational modeling (DFT) predicts transition-state energies to rationalize pathways. Experimental validation via deuterium labeling or in-situ IR monitoring can clarify mechanisms .
Q. What strategies optimize palladium-catalyzed cyclization for synthesizing 6-trifluoromethylindolo[1,2-c]quinazolines?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) enable intramolecular C–N bond formation in 1-(N-arylimino)indole precursors. Key parameters include ligand choice (e.g., Xantphos enhances steric control), solvent polarity (DMF vs. THF), and temperature (80–120°C). Substrate scope expansion requires testing N-protected indoles and heteroaromatic analogs (e.g., pyrrole) .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic carbon centers. Solvent effects (e.g., DMSO vs. toluene) are modeled using COSMO-RS. Transition-state simulations (e.g., for NaH-mediated Cl⁻ displacement) guide reagent selection to minimize side reactions .
Q. What green chemistry approaches reduce waste in trifluoromethylindole synthesis?
- Methodological Answer : Solvent-free mechanochemical grinding or microwave-assisted reactions reduce THF/DMF usage. Bi(OTf)₃ catalysis in PMB-NPTFA benzylation achieves high yields (≥90%) with 4 Å molecular sieves, avoiding stoichiometric bases . Life-cycle assessment (LCA) metrics compare energy/atom economy across methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
